molecular formula C21H38O7 B194141 Erythronolide B CAS No. 3225-82-9

Erythronolide B

Cat. No. B194141
CAS RN: 3225-82-9
M. Wt: 402.5 g/mol
InChI Key: ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythronolide B is a complex polyol with the molecular formula C21H38O7 . It is a non-toxic natural product useful for drug discovery research, particularly antibiotic drug discovery .


Synthesis Analysis

The synthesis of this compound involves an enzyme-promoted reaction of propionylCoA with methylmalonylCoA . This generates 83 enantioselectively. Diastereoselective reduction then delivers the b-hydroxy thioester 84 . The first total synthesis of this compound adopted a convergent absolute asymmetric strategy designed to provide 88 by the union of two homochiral segments, a nucleophile 89 and an electrophile 90 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 14-membered macrolide ring . High-resolution structural images of portions of the 6-deoxythis compound synthase have provided a platform for interpreting biochemical data .


Chemical Reactions Analysis

In contrast with fatty acid biosynthesis, dehydration and conjugate reduction of the resulting α,β-unsaturated thioester does not precede Claisen condensation with a second equivalent of methylmalonylCoA during the biosynthesis of the seco acid precursor 87 of the macrolide 6-deoxythis compound . The resulting β-ketothioester 85 is reduced to a β-hydroxyester 86 that reacts with additional methylmalonylCoA and NADPH to generate 87 .


Physical And Chemical Properties Analysis

This compound has physical and chemical properties that are characterized by its molecular formula C21H38O7 .

Scientific Research Applications

Gene Cloning and Biosynthesis Pathway Studies

  • Erythronolide B plays a crucial role in the biosynthesis of erythromycin, a significant antibiotic. Research has focused on cloning genes related to its biosynthesis pathway. Vara et al. (1989) cloned genes from Saccharopolyspora erythraea, which are responsible for the formation of deoxysugars attached to this compound, an intermediate in erythromycin biosynthesis (Vara et al., 1989).

New Erythromycin Biosynthetic Gene Clusters

  • Identification of new erythromycin biosynthetic gene clusters in unique microorganisms has been a focus. Chen et al. (2014) discovered a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea YIM90600, an extremophile, which revealed novel erythromycin metabolites and proposed biosynthetic pathways for them, including erythronolide derivatives (Chen et al., 2014).

Structural Analysis and Derivatives

  • Understanding this compound's structure and derivatives is crucial for developing new antibiotics. Egan et al. (1973) analyzed the solution conformation of this compound and its derivatives, contributing to the understanding of its structural and functional properties (Egan et al., 1973).

Macrolide Diversification

  • This compound has been utilized in macrolide diversification studies. Zhang et al. (2007) characterized the erythronolide mycarosyltransferase EryBV and its utility in macrolide diversification, which is significant for developing new antibiotic variants (Zhang et al., 2007).

Erythronolide Production in Engineered E. coli

  • There has been progress in producing this compound in engineered strains of E. coli, opening new possibilities for antibiotic production. Pfeifer et al. (2001) successfully engineered E. coli to convert propionate into 6-deoxythis compound, demonstrating an alternative production method for this compound (Pfeifer et al., 2001).

Mechanism of Action

Target of Action

The primary target of Erythronolide B is the 6-deoxythis compound hydroxylase . This enzyme is found in the organism Saccharopolyspora erythraea , which is a soil-dwelling actinomycete .

Mode of Action

This compound interacts with its target, the 6-deoxythis compound hydroxylase, through a NADPH-dependent conversion . This interaction involves the insertion of an oxygen atom at the 6S position of 6-deoxythis compound . This process requires the participation of a ferredoxin .

Biochemical Pathways

The biosynthesis of this compound involves a series of enzymatic reactions. It starts with the reaction of propionyl CoA with methylmalonyl CoA, generating a compound enantioselectively . This compound undergoes diastereoselective reduction to deliver a β-hydroxy thioester . The resulting β-ketothioester is reduced to a β-hydroxyester, which reacts with additional methylmalonyl CoA and NADPH to generate a precursor . Lactonization then provides 6-deoxythis compound, from which this compound is formed by oxidation .

Result of Action

The result of this compound’s action is the formation of this compound (EB) from 6-deoxythis compound (6-DEB) through the insertion of an oxygen atom at the 6S position of 6-DEB . This process results in a molecule with significant biological activity.

Action Environment

The action of this compound is influenced by environmental factors. For instance, the enzyme 6-deoxythis compound hydroxylase, which is the target of this compound, is found in the soil-dwelling actinomycete Saccharopolyspora erythraea . This suggests that the action of this compound may be influenced by the conditions in the soil environment where this organism is found.

Future Directions

Future directions in the study of Erythronolide B include the development of more sophisticated and efficient biosynthetic engineering of complex polyketide natural products . There is also potential for further exploration of the synthetic space through different programs and experimental realization of the synthesis .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,17+,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBRGCCVTUPRFQ-HWRKYNCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3225-82-9
Record name 12-Deoxyerythronolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3225-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-ERYTHRONOLIDE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8F3GHM6EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythronolide B
Reactant of Route 2
Erythronolide B
Reactant of Route 3
Erythronolide B
Reactant of Route 4
Erythronolide B
Reactant of Route 5
Erythronolide B
Reactant of Route 6
Erythronolide B

Q & A

Q1: What is the role of erythronolide B in erythromycin biosynthesis?

A1: this compound serves as the central aglycone core in erythromycin biosynthesis. It is further modified by the attachment of sugar moieties and enzymatic tailoring to yield the final active antibiotic, erythromycin A [, , , ].

Q2: How is this compound produced in nature?

A2: Saccharopolyspora erythraea, a bacterium, biosynthesizes this compound through a multi-step process utilizing a polyketide synthase (PKS) enzyme complex encoded by the ery gene cluster. This complex assembles propionyl-CoA and methylmalonyl-CoA building blocks to form the macrolactone ring [, , , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H38O6, and its molecular weight is 386.52 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: Yes, various spectroscopic methods are employed to elucidate the structure and confirm the identity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the connectivity and spatial arrangement of atoms within the molecule, confirming stereochemistry [].
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation and compound identification [, , ].

Q5: What are the key enzymes involved in modifying this compound during erythromycin biosynthesis?

A5: Several enzymes play crucial roles in modifying this compound:

  • 6-Deoxythis compound Hydroxylase (EryF): Catalyzes the hydroxylation of 6-deoxythis compound to form this compound, a critical step in erythromycin A biosynthesis [, , ].
  • Glycosyltransferases: These enzymes, including EryBV (mycarosyltransferase) and EryCIII (desosaminyltransferase), attach sugar moieties like L-mycarose and D-desosamine to specific positions on this compound, contributing to the final structure and activity of erythromycin A [, , ].

Q6: Can this compound be used to generate novel erythromycin derivatives?

A6: Yes, this compound serves as a valuable starting point for generating novel erythromycin derivatives through combinatorial biosynthesis. This approach involves engineering the biosynthetic pathway in Saccharopolyspora erythraea or utilizing heterologous expression systems to introduce alternative sugar moieties or modify existing ones on the this compound scaffold [, , , ].

Q7: What are some examples of novel compounds generated using this compound as a precursor?

A7: Researchers have successfully produced several novel compounds using this compound, including:

  • Hybrid Macrolides: By introducing glycosyltransferases from other antibiotic-producing bacteria into Saccharopolyspora erythraea strains, researchers have generated hybrid macrolides with altered sugar profiles, potentially impacting their activity and stability [, ].
  • Methylated Erythromycin Derivatives: Expression of sugar O-methyltransferases from the spinosyn biosynthetic pathway in Saccharopolyspora erythraea mutants has led to the production of erythromycin derivatives with methylated sugar residues, influencing their activity against specific bacterial strains [].

Q8: How does the structure of this compound influence the activity of the enzymes involved in its modification?

A8: The specific hydroxyl groups and their stereochemistry in the this compound structure are essential for recognition and catalysis by enzymes like EryF and glycosyltransferases. Modifications to these groups can significantly impact the efficiency of these enzymatic reactions and the resulting product profile [, , ].

Q9: Can this compound be chemically synthesized?

A9: Yes, this compound has been successfully synthesized in the laboratory using various synthetic strategies. These often involve a convergent approach, assembling smaller fragments containing specific stereochemical features of the final molecule [, , , ].

Q10: What is the significance of the C3, C5, and C11 positions on the this compound macrolactone ring for glycosylation?

A10: These positions bear hydroxyl groups that can be selectively targeted for glycosylation with different sugar moieties. Controlling the regioselectivity of glycosylation at these positions is crucial for generating desired erythromycin derivatives with specific biological activities [].

Q11: How do structural modifications to this compound impact the biological activity of erythromycin derivatives?

A11: Modifications to the this compound core, particularly changes in stereochemistry, glycosylation patterns, or the introduction of new functional groups, can significantly affect the antibacterial activity, potency, and selectivity of erythromycin derivatives. Understanding these structure-activity relationships is crucial for designing new and improved antibiotics [, ].

Q12: What are the potential future directions for research on this compound?

A12:

  • Engineering EryF for Enhanced Erythromycin Production: Optimizing the activity and substrate specificity of EryF through protein engineering could lead to improved yields of erythromycin and its derivatives in heterologous expression systems [].
  • Expanding the Repertoire of Hybrid Macrolides: Further exploration of glycosyltransferases from diverse bacterial sources could allow for the generation of a wider array of hybrid macrolides with novel sugar combinations, expanding the possibilities for discovering new antibiotic candidates [].
  • Understanding Resistance Mechanisms: Investigating the structural basis for erythromycin resistance and how modifications to this compound affect these mechanisms is crucial for developing strategies to overcome antibiotic resistance [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.